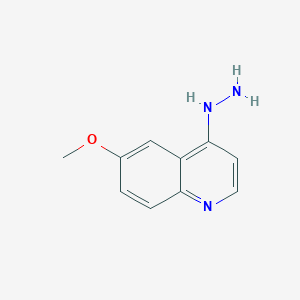

4-Hydrazinyl-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxyquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSTXGKKPCBKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Hydrazinyl-6-methoxyquinoline CAS 49612-21-7 properties

CAS: 49612-21-7 Formula: C₁₀H₁₁N₃O Molecular Weight: 189.22 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profile

4-Hydrazinyl-6-methoxyquinoline is a high-value heterocyclic intermediate belonging to the aminoquinoline family.[1] Structurally, it consists of a quinoline core substituted with a methoxy group at the C6 position and a hydrazine moiety at the C4 position.[2] This specific substitution pattern renders it a critical scaffold for the synthesis of fused heterocyclic systems (such as triazoloquinolines) and bioactive hydrazones.

Unlike simple quinolines, the C4-hydrazinyl group introduces a "chemical handle" with dual reactivity: the terminal nitrogen is highly nucleophilic, allowing for rapid condensation with carbonyls, while the internal nitrogen allows for cyclization reactions that fuse new rings to the quinoline backbone.

Physicochemical Data Table

| Property | Value / Characteristic | Note |

| Appearance | Yellow to Orange Solid | Color deepens upon oxidation/air exposure.[1] |

| Solubility (High) | DMSO, DMF, Hot Ethanol | Suitable solvents for nucleophilic reactions. |

| Solubility (Low) | Water, Diethyl Ether, Hexane | Useful for precipitation/washing protocols. |

| Acidity/Basicity | Amphoteric | Basic hydrazine tail; weakly basic quinoline nitrogen. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and sensitive to oxidative degradation. |

| Key Spectroscopic Signature | ¹H NMR: δ ~4.0 (s, 3H, -OCH₃) | The methoxy singlet is a diagnostic internal standard. |

Part 2: Synthetic Pathway & Process Optimization

Core Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust route to CAS 49612-21-7 is the displacement of a leaving group (typically chloride) at the 4-position of the quinoline ring by hydrazine hydrate.[1] The 6-methoxy group acts as an electron-donating group (EDG), which theoretically deactivates the ring toward nucleophilic attack. However, the nitrogen in the quinoline ring renders the C2 and C4 positions electron-deficient enough to facilitate substitution, especially under reflux conditions.

Experimental Protocol

Objective: Synthesis of 4-hydrazinyl-6-methoxyquinoline from 4-chloro-6-methoxyquinoline.

Reagents:

-

Starting Material: 4-Chloro-6-methoxyquinoline (1.0 eq)[1]

-

Reagent: Hydrazine Hydrate (80% or 98%, 5.0–10.0 eq)

-

Solvent: Ethanol (absolute) or n-Butanol (for higher temperature)[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methoxyquinoline in Ethanol (5 mL per mmol).

-

Activation: Add Hydrazine Hydrate dropwise. Note: Use a large excess (5-10 eq) to prevent the formation of the dimer impurity (N,N'-bis(quinolin-4-yl)hydrazine).[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80°C) for 4–6 hours.

-

Self-Validating Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material (high

) should disappear, replaced by a lower

-

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). The product typically precipitates as a solid.

-

Isolation: Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold water (to remove excess hydrazine) followed by cold diethyl ether (to remove unreacted organic impurities). Recrystallize from Ethanol if necessary.

Synthesis Workflow Diagram

Caption: Optimized SnAr workflow for the synthesis of 4-hydrazinyl-6-methoxyquinoline, highlighting the critical TLC validation step.

Part 3: Reactivity & Derivatization[1][3]

The utility of CAS 49612-21-7 lies in its derivatization potential.[1] It serves as a "switch" molecule that can be directed toward two major chemical spaces: Hydrazones (linear conjugation) or Fused Heterocycles (cyclization).

Formation of [1,2,4]Triazolo[4,3-a]quinolines

Reacting the hydrazine tail with carboxylic acids, orthoesters, or carbon disulfide leads to ring closure. This fuses a triazole ring to the quinoline, creating a tricyclic system often investigated for benzodiazepine-receptor affinity and anticonvulsant activity.[3]

-

Reagent: Formic acid (for R=H) or Triethyl orthoacetate (for R=Me).

-

Mechanism: Acylation of the terminal hydrazine nitrogen followed by dehydration and cyclization onto the quinoline nitrogen.

Schiff Base (Hydrazone) Formation

Condensation with aromatic aldehydes yields hydrazones. These derivatives are extensively studied for anti-tubercular and anticancer properties due to their ability to chelate metal ions and inhibit specific kinases.

-

Reagent: Aryl aldehydes (e.g., benzaldehyde, salicylaldehyde).

-

Catalyst: Glacial acetic acid (catalytic amount).

Reactivity Logic Diagram

Caption: Divergent synthetic pathways for CAS 49612-21-7, illustrating the route to tricyclic scaffolds (left) and hydrazone conjugates (right).[1][3]

Part 4: Therapeutic Applications & Biological Relevance[2][3][4]

Antimalarial Pharmacophore

The 6-methoxyquinoline core is the structural backbone of Primaquine and Quinine . While Primaquine is an 8-aminoquinoline, the 4-hydrazinyl analog (CAS 49612-21-7) retains the planar, lipophilic quinoline ring required for intercalation into plasmodial DNA and inhibition of hemozoin formation.[1] Researchers utilize this intermediate to synthesize novel antimalarials that overcome chloroquine resistance.

Kinase Inhibition (Oncology)

Derivatives of 4-hydrazinylquinolines have shown potential as inhibitors of the PI3K/mTOR pathway.[1] The hydrazone linkage provides a flexible hinge that allows the molecule to orient itself within the ATP-binding pocket of kinases, while the methoxy group acts as a hydrogen bond acceptor, enhancing binding affinity.

Antimicrobial Agents

Hydrazones derived from this molecule exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).[1][4] The mechanism often involves the chelation of essential transition metals (Fe, Cu) required for bacterial metalloenzymes, effectively starving the pathogen.

Part 5: Handling, Stability & Safety

Stability Profile

-

Oxidation Sensitivity: Hydrazines are reducing agents. Prolonged exposure to air causes the compound to darken (yellow

brown) and decompose. Store under Argon or Nitrogen. -

Hygroscopicity: Protect from moisture. Hydrolysis is slow but can occur under acidic conditions, reverting the molecule to the starting quinolone or hydrazine salts.

Safety Protocol (Self-Validating)

-

Containment: Always handle in a certified chemical fume hood. Hydrazine derivatives are potential carcinogens and skin sensitizers.

-

Decontamination: Prepare a "quench bath" of dilute hypochlorite (bleach) or acetone. All glassware and disposable tips contacting the hydrazine should be soaked in this bath to neutralize residues before disposal.

-

Validation: The absence of a positive Fehling’s solution test on the waste stream confirms the destruction of the hydrazine functionality.

-

References

-

Synthesis of Triazoloquinolines: Title: Synthesis, Reactions, and Pharmacological Properties of [1,2,4]Triazoloquinolines. Source: Jazan University / Polycyclic Aromatic Compounds. URL:[Link][1][3][4][5][6]

-

Antimalarial Activity of Quinoline Hydrazones: Title: Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.[1] Source: National Institutes of Health (PMC). URL:[Link]

-

General Hydrazone Synthesis & Activity: Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

-

Precursor Synthesis (4-Chloro-6-methoxyquinoline): Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[1][7][8] Source: Atlantis Press. URL:[Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Hydrazinyl-6-methoxyquinoline|CAS 49612-21-7 [benchchem.com]

- 3. jazanu.edu.sa [jazanu.edu.sa]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

4-Hydrazino-6-methoxyquinoline Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and approved therapeutics.[1] Its rigid, bicyclic aromatic structure provides an ideal foundation for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. When this quinoline core is functionalized with a hydrazinyl moiety at the 4-position and a methoxy group at the 6-position, the resulting molecule, 4-Hydrazino-6-methoxyquinoline hydrochloride (CAS 68500-39-0), becomes a particularly potent and versatile building block for drug discovery.[1]

The hydrazinyl group is a powerful nucleophile and a precursor to a vast array of heterocyclic systems, enabling the construction of diverse chemical libraries.[2][3] Simultaneously, the methoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can form key hydrogen bonds with target proteins. This guide provides an in-depth technical overview of 4-Hydrazino-6-methoxyquinoline hydrochloride, covering its synthesis, reactivity, analytical characterization, and strategic applications in the development of novel therapeutic agents.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical data for 4-Hydrazino-6-methoxyquinoline hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 68500-39-0 | [4] |

| Molecular Formula | C₁₀H₁₂ClN₃O | [4] |

| Molecular Weight | 225.67 g/mol | [4] |

| IUPAC Name | (6-methoxyquinolin-4-yl)hydrazine;hydrochloride | [4] |

| Appearance | Off-white to light yellow or pink solid | Inferred from related compounds |

| Solubility | Soluble in water, methanol, and DMSO | Inferred from hydrochloride salt nature |

| Melting Point | >200 °C (decomposes) | Typical for hydrochloride salts |

Synthesis and Purification: A Strategic Approach

The synthesis of 4-Hydrazino-6-methoxyquinoline hydrochloride is a multi-step process that hinges on the initial construction of the quinoline core, followed by the strategic introduction of the hydrazinyl group. The most logical and field-proven pathway involves the preparation of a 4-chloroquinoline intermediate, which is then subjected to nucleophilic substitution.

The causality behind this choice is rooted in the reactivity of the quinoline ring. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) when a good leaving group, such as a chlorine atom, is present.[5] This makes the displacement by hydrazine a reliable and high-yield transformation.[6]

Detailed Experimental Protocol

-

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline. This step typically follows a thermal cyclization method like the Conrad-Limpach reaction. p-Anisidine is reacted with diethyl malonate, and the resulting intermediate is cyclized at high temperatures (often >250 °C) in a high-boiling point solvent such as Dowtherm A. The product precipitates upon cooling and can be isolated by filtration.

-

Step 2: Synthesis of 4-Chloro-6-methoxyquinoline. The 4-hydroxyquinoline from the previous step is heated under reflux with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[7][8] This reaction converts the hydroxyl group into a chloro group, an excellent leaving group for the subsequent step. The reaction is carefully quenched with ice water, and the pH is adjusted with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

-

Step 3: Synthesis of 4-Hydrazino-6-methoxyquinoline (Free Base). The 4-chloro-6-methoxyquinoline is dissolved in a suitable solvent like ethanol or isopropanol.[5] An excess of hydrazine hydrate is added, and the mixture is heated to reflux. The C4 position is highly susceptible to nucleophilic attack by hydrazine.[5][9] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often crystallizes out or is precipitated by adding water.

-

Step 4: Formation of the Hydrochloride Salt. The isolated free base is suspended or dissolved in a solvent like ethanol or isopropanol. A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove excess acid, and dried under vacuum.

This self-validating protocol ensures high purity, as each step yields a solid product that can be purified by recrystallization or washing before proceeding to the next stage, minimizing side-product carryover.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Hydrazino-6-methoxyquinoline hydrochloride lies in the synthetic versatility of its hydrazinyl moiety.[1] This functional group serves as a linchpin for creating a wide range of derivatives with significant therapeutic potential.

Core Reactions and Bioactive Derivatives

The nucleophilic nature of the terminal nitrogen in the hydrazine group allows for two primary classes of reactions that are fundamental to its use as a building block.[1]

-

Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone for generating large libraries of compounds for screening. Quinoline-hydrazone derivatives have demonstrated significant bioactivity.[10]

-

Cyclization to Form Heterocycles: The hydrazine group is a key component in multi-component reactions (MCRs) and cyclization reactions to form fused heterocyclic systems like pyrazoles, triazoles, and pyridazines.[1][11] These ring systems are prevalent in many classes of drugs.

Key Therapeutic Targets

-

Anticancer Agents: The quinoline-hydrazide scaffold is highly valued in oncology research. Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7).[1] The mechanism often involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase, leading to cell cycle arrest and apoptosis.[1]

-

Antimicrobial and Antiviral Activity: The broader class of hydrazide-based compounds is actively explored for antituberculosis, antifungal, and antiviral properties, highlighting the wide-ranging utility of this chemical motif.[1][2]

-

Antimalarial History: The 6-methoxyquinoline core is a classic feature in antimalarial drugs, such as primaquine, indicating the scaffold's inherent propensity for interacting with biological systems relevant to infectious diseases.[1][12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile.

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR | ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. 7.0-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring. Broad, exchangeable signals: Hydrazine (NH, NH₂) and HCl protons, often in the downfield region (>10 ppm). | Confirms the presence of the key functional groups and the quinoline backbone. The integration of signals validates the proton count.[1][7][13] |

| ¹³C NMR | ~55-56 ppm: Methoxy (-OCH₃) carbon. ~100-160 ppm: Multiple signals corresponding to the 10 carbons of the quinoline ring system. | Provides a map of the carbon skeleton, confirming the number and electronic environment of the carbon atoms in the molecule.[13][14] |

| Mass Spec. (ESI+) | [M+H]⁺ peak at m/z ~190.09 | Corresponds to the protonated free base (C₁₀H₁₁N₃O). This confirms the molecular weight of the core molecule.[1] |

| IR Spectroscopy | ~3100-3400 cm⁻¹: N-H stretching (hydrazine). ~1500-1620 cm⁻¹: C=C and C=N stretching of the aromatic quinoline ring. ~1240 cm⁻¹: C-O stretching of the aryl-ether (methoxy group). | Provides confirmation of the key functional groups present in the molecule.[13][14] |

| HPLC | Single major peak | Used to assess the purity of the final compound, which should typically be >98% for use in drug development.[15] |

Safety, Handling, and Storage

As with all hydrazine derivatives, 4-Hydrazino-6-methoxyquinoline hydrochloride must be handled with appropriate precautions. Hydrazines as a class are known to be toxic and are suspected carcinogens.[16][17][18][19][20]

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[17][19]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][19]

-

Handling: Avoid creating dust.[17] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[16][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[17]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

Conclusion

4-Hydrazino-6-methoxyquinoline hydrochloride is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its structure combines the privileged quinoline scaffold with the synthetic versatility of a hydrazine functional group. This unique combination provides a reliable and efficient entry point for the synthesis of diverse compound libraries targeting a wide spectrum of diseases, from cancer to infectious agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research, scientist, or drug development professional seeking to leverage its potential in the quest for novel therapeutics.

References

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

-

ResearchGate. Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. Available from: [Link]

-

PubMed. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Available from: [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Safety Data Sheet. Available from: [Link]

-

Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

-

National Center for Biotechnology Information. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available from: [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

RSC Publishing. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Available from: [Link]

-

MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available from: [Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Hydrazine: Human health tier II assessment. Available from: [Link]

-

MDPI. (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Available from: [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

PubMed. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]

-

PubMed. Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Available from: [Link]

Sources

- 1. 4-Hydrazinyl-6-methoxyquinoline|CAS 49612-21-7 [benchchem.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kemcal.com [kemcal.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 15. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nexchem.co.uk [nexchem.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

- 18. nj.gov [nj.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Monograph: (6-Methoxyquinolin-4-yl)hydrazine

Core Pharmacophore & Synthetic Intermediate

Executive Summary

(6-Methoxyquinolin-4-yl)hydrazine (CAS: 49612-21-7) represents a critical scaffold in medicinal chemistry, serving as a versatile "privileged structure" for the synthesis of bioactive heterocycles.[1] Structurally comprising a quinoline ring substituted with an electron-donating methoxy group at position 6 and a reactive hydrazine moiety at position 4, this compound acts as a high-value intermediate.[1] Its primary utility lies in its dual reactivity: the hydrazine tail functions as a potent nucleophile for condensation and cyclization reactions, while the quinoline core provides capacity for DNA intercalation and kinase binding (e.g., EGFR). This guide details its physicochemical profile, synthesis via nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The electronic character of the 6-methoxy group increases electron density on the quinoline ring, modulating the reactivity of the 4-position and influencing the fluorescence properties of subsequent derivatives.

| Property | Data |

| IUPAC Name | (6-Methoxyquinolin-4-yl)hydrazine |

| Common Synonyms | 4-Hydrazinyl-6-methoxyquinoline; 4-Hydrazino-6-methoxyquinoline |

| CAS Number | 49612-21-7 |

| Molecular Formula | |

| Molecular Weight | 189.22 g/mol |

| Physical State | Solid (Typically yellow to orange crystalline powder) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Acidity/Basicity | Amphoteric (Hydrazine |

| Stability | Air-sensitive (Hydrazine group prone to oxidation); Hygroscopic |

Synthetic Pathways & Reaction Mechanisms[11]

The synthesis of (6-Methoxyquinolin-4-yl)hydrazine is a classic example of Nucleophilic Aromatic Substitution (

Synthesis Workflow

The standard protocol involves the displacement of a chloride leaving group on 4-chloro-6-methoxyquinoline by hydrazine hydrate.

Figure 1: Synthetic workflow for the production of (6-Methoxyquinolin-4-yl)hydrazine via

Mechanistic Insight ( )

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the C-4 position of the quinoline ring. The 4-chloro substituent is a good leaving group, and the nitrogen in the quinoline ring acts as an electron sink, stabilizing the negative charge in the intermediate.

-

Intermediate Stabilization: A Meisenheimer-like anionic intermediate is formed. The 6-methoxy group, although electron-donating by resonance, does not deactivate the C-4 position sufficiently to prevent the reaction, though it may slightly reduce the electrophilicity compared to an unsubstituted quinoline.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the hydrazine hydrochloride salt, which is neutralized by the excess base (hydrazine).

Experimental Protocol: Synthesis & Purification

Safety Warning: Hydrazine hydrate is a suspected carcinogen, highly toxic, and a skin sensitizer.[2][3] Work must be performed in a fume hood with appropriate PPE (nitrile/neoprene gloves, face shield).

Materials

-

4-Chloro-6-methoxyquinoline (1.0 eq)

-

Hydrazine hydrate (80% or 98%, 10.0 eq)

-

Ethanol (Absolute) or 1-Propanol

-

Dichloromethane (DCM) for extraction (optional)

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-6-methoxyquinoline (e.g., 5 mmol) in Ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the dimer (N,N'-bis(6-methoxyquinolin-4-yl)hydrazine).

-

Reflux: Heat the reaction mixture to reflux (

C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material spot (high -

Precipitation: Cool the mixture to room temperature and then to

C in an ice bath. The product often precipitates as a yellow solid. -

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash the filter cake with cold water (to remove hydrazine salts) and cold ethanol.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or DMF/Water to yield bright yellow needles.

-

Drying: Dry under high vacuum at

C to remove trace hydrazine.

Medicinal Chemistry Applications

(6-Methoxyquinolin-4-yl)hydrazine is a "branching point" intermediate. Its applications are defined by the derivatization of the hydrazine tail.

Derivatization Logic & Biological Targets

Figure 2: Divergent synthesis pathways for pharmacophore generation.

-

Kinase Inhibition (EGFR): The 6-methoxyquinoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. Derivatizing the hydrazine into a pyrazole or hydrazone extends the molecule into the hydrophobic pocket, enhancing selectivity for EGFR (Epidermal Growth Factor Receptor).

-

Antimalarial Activity: Analogous to Primaquine, the 6-methoxyquinoline core is essential for activity against Plasmodium species. Hydrazone derivatives have shown promise in overcoming chloroquine resistance by inhibiting hematin polymerization.

-

DNA Intercalation: The planar tricyclic systems formed by cyclizing the hydrazine (e.g., to triazoloquinolines) can intercalate between DNA base pairs, acting as cytotoxic agents against cancer cells.

Analytical Characterization

Validating the structure requires careful interpretation of NMR data, particularly distinguishing the hydrazine protons from aromatic signals.

Proton NMR ( NMR) Profile

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Hydrazine -NH- | 9.54 | Broad Singlet | 1H | Highly deshielded due to attachment to the aromatic ring. |

| Aromatic H-2 | 8.20 - 8.40 | Doublet | 1H | Adjacent to Quinoline Nitrogen; most deshielded aromatic. |

| Aromatic H-8 | 7.70 - 7.90 | Doublet | 1H | |

| Aromatic H-5 | 7.30 - 7.50 | Doublet | 1H | |

| Aromatic H-7 | 7.20 - 7.30 | Doublet of Doublets | 1H | Coupled to H-8 and H-5. |

| Aromatic H-3 | 6.80 - 7.00 | Doublet | 1H | Upfield due to electron density from hydrazine. |

| Hydrazine - | 5.00 - 5.50 | Broad Singlet | 2H | Exchangeable with |

| Methoxy - | 3.85 - 3.95 | Singlet | 3H | Characteristic sharp singlet. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): Calculated: 190.09; Observed: ~190.1. -

Fragmentation: Loss of

(17 Da) is common, leading to the radical cation of 4-amino-6-methoxyquinoline.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

-

Serious Eye Damage: Category 1 (Risk of serious damage).[2]

-

Carcinogenicity: Category 2 (Suspected carcinogen - Hydrazine derivative).

Storage Protocol:

-

Store at 2-8°C (Refrigerate).

-

Keep under Inert Atmosphere (Argon/Nitrogen) to prevent oxidation to azo compounds or degradation.

-

Protect from light.[5]

Disposal:

-

Do not dispose of in general waste. Quench excess hydrazine derivatives with dilute hypochlorite (bleach) solution carefully before neutralizing and disposing of as hazardous chemical waste.

References

-

National Institutes of Health (NIH). (2025). 2-Hydrazinyl-4-methylquinoline | PubChem.[4] (Used for comparative physicochemical properties of hydrazine-quinolines). Retrieved from [Link]

- Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Context on Hydrazide/Hydrazine pharmacophores).

-

Organic Syntheses. (n.d.). General procedures for Hydrazine substitution on heterocycles. Retrieved from [Link]

Sources

Primaquine Analogues with Hydrazine Moieties: A Strategy to Enhance Antimalarial Efficacy and Metabolic Stability

An In-depth Technical Guide for Drug Development Professionals

This guide provides a technical overview of the design, synthesis, and evaluation of primaquine (PQ) analogues incorporating a hydrazine or related moiety. It explores the scientific rationale driving these modifications, details synthetic methodologies, analyzes structure-activity relationships (SAR), and discusses the therapeutic potential of this chemical class in the fight against malaria.

The Challenge with Primaquine: A Double-Edged Sword in Malaria Therapy

For over 70 years, the 8-aminoquinoline primaquine has been an indispensable tool in malaria eradication efforts. It remains the only widely available drug that provides a "radical cure" by eliminating the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapsing malaria.[1] Furthermore, it is a potent gametocytocide, capable of blocking the transmission of P. falciparum from humans to mosquitoes.[2]

However, primaquine's clinical utility is hampered by significant drawbacks:

-

Metabolic Instability: Primaquine is rapidly metabolized in the body via oxidative deamination of its terminal primary amino group. This process, mediated by monoamine oxidase (MAO), predominantly yields carboxyprimaquine, a metabolite devoid of antimalarial activity but associated with toxicity.[1][3][4] This rapid inactivation necessitates prolonged treatment regimens and leads to variable drug exposure.

-

Hemolytic Toxicity: The primary concern with primaquine is its potential to induce severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1][5] This toxicity is linked to its redox-cycling metabolites, which generate excessive oxidative stress in red blood cells.[6][7]

These limitations have fueled a search for next-generation 8-aminoquinolines with improved safety and pharmacokinetic profiles. One promising strategy is the modification of the terminal amino group to block the primary pathway of metabolic inactivation.

Rationale for Incorporating a Hydrazine Moiety

The introduction of a hydrazine (-NH-NH2) or a related functional group, such as a semicarbazide, in place of or as an extension to the terminal amine of the primaquine side chain is a deliberate chemical strategy. The core objective is to prevent the metabolic deamination that leads to the inactive carboxyprimaquine.[1][4] By replacing the vulnerable primary amine with a more stable hydrazinyl group, it is hypothesized that these analogues can:

-

Enhance Metabolic Stability: Block the MAO-catalyzed conversion to carboxyprimaquine, thereby increasing the drug's half-life and bioavailability.

-

Prolong Activity: Maintain effective plasma concentrations of the active drug for a longer duration, potentially allowing for shorter treatment courses or lower doses.

-

Retain or Enhance Efficacy: Preserve the essential 8-aminoquinoline pharmacophore responsible for generating reactive oxygen species (ROS) that kill the parasite, while optimizing its delivery and persistence.[8][9]

This "follow-on" drug discovery approach aims to create a superior molecule by systematically addressing the known failures of the parent compound.[1]

Synthetic Strategies and Key Intermediates

The synthesis of these analogues often involves the modification of the primaquine molecule at its terminal primary amine. A versatile and efficient method utilizes a reactive intermediate that can be readily coupled with hydrazine or other nucleophiles. One such key intermediate is a primaquine-derived benzotriazolide.

Diagram: General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to generate primaquine-semicarbazide, a key building block for further derivatization.

Caption: Synthetic pathway for primaquine-semicarbazide intermediate.

Experimental Protocol: Synthesis of Primaquine-Semicarbazide Intermediate

This protocol is a representative methodology based on procedures described in the literature for creating a versatile primaquine-semicarbazide intermediate.[1]

Objective: To synthesize N-(4-(6-methoxyquinolin-8-ylamino)pentyl)hydrazine-1-carboxamide (Primaquine-Semicarbazide) from an activated primaquine precursor.

Step 1: Activation of Primaquine

-

Dissolve primaquine diphosphate in a suitable solvent system (e.g., a mixture of water and an organic solvent like dichloromethane) and neutralize with a base (e.g., sodium bicarbonate solution) to obtain the free base. Extract the primaquine free base into the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield primaquine as an oil.

-

Dissolve the primaquine free base in an anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

To this solution, add an activating agent like 1,1'-carbonyldibenzotriazole or a similar reagent. This will react with the primary amine of primaquine.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting product is the activated intermediate, such as a primaquine-benzotriazolide (BtcPQ).

Step 2: Reaction with Hydrazine Hydrate

-

In a separate flask, dissolve the activated primaquine intermediate (BtcPQ) in a polar solvent like ethanol.

-

Add hydrazine monohydrate (typically 3-5 equivalents) to the solution.[10]

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) for several hours (e.g., 1-6 hours).[10][11] The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Isolate the crude product by filtration if a solid precipitates, or concentrate the solvent under reduced pressure.

-

Purify the crude primaquine-semicarbazide product using column chromatography on silica gel, eluting with a solvent gradient (e.g., dichloromethane/methanol) to obtain the pure compound.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Biological Evaluation and Mechanistic Insights

Primaquine analogues containing a hydrazine moiety are evaluated through a battery of in vitro and in vivo assays to determine their efficacy, toxicity, and mechanism of action.

Antimalarial Activity & Cytotoxicity

The primary evaluation involves testing the compounds against blood and liver stages of Plasmodium parasites. Cytotoxicity is assessed against mammalian cell lines (e.g., Vero, HepG2) to determine the selectivity index (SI), a critical measure of a drug's therapeutic window.

| Compound | P. falciparum IC₅₀ (µM) | Cytotoxicity (Vero cells) IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Primaquine | 11.33 | >100 | > 8.8 | [10][12] |

| Analogue 7a (Unsubstituted 5-phenoxy) | 3.65 | >100 | > 27.4 | [10][12] |

| Analogue 7e (4-Chloro 5-phenoxy) | 4.60 | >100 | > 21.7 | [10][12] |

| Analogue 7f (4-Fluoro 5-phenoxy) | 4.80 | >100 | > 20.8 | [10][12] |

| Hybrid 12 (7a-tetraoxane conjugate) | 0.38 | 17.33 | 45.6 | [10][12] |

| Table 1: Comparative in vitro activity of representative 5-phenoxy primaquine analogues (synthesized using a hydrazine deprotection step) against P. falciparum (3D7 strain) and Vero cells. |

As shown in Table 1, modifications to the primaquine scaffold, such as the introduction of a 5-phenoxy group (in analogues synthesized via a hydrazine-mediated step), can lead to improved blood-stage antimalarial activity compared to the parent drug.[10][12] Further hybridization, for instance with a tetraoxane moiety, can dramatically increase potency.[10][12]

Mechanism of Action

The established mechanism of primaquine relies on its host-mediated metabolic activation by CYP2D6 to hydroxylated metabolites.[8][13] These metabolites undergo redox cycling, generating large quantities of hydrogen peroxide (H₂O₂) and other ROS, which induce lethal oxidative stress in the parasite.[9][11][14]

The hydrazine-containing analogues are believed to operate via a similar two-step mechanism. By blocking the formation of inactive carboxyprimaquine, they likely increase the substrate pool available for conversion into the active, ROS-generating hydroxylated metabolites.

Diagram: Proposed Mechanism of Action

Caption: Proposed mechanism of primaquine analogues.

Structure-Activity and Toxicity Considerations

The development of these analogues requires a careful balancing of efficacy and safety.

-

Structure-Activity Relationship (SAR): SAR studies on primaquine itself have established key features for activity, such as the presence of the 6-methoxy group and the optimal length of the diamine side chain.[15] For the newer analogues, substitutions on the quinoline ring (e.g., a 5-phenoxy group) have been shown to modulate potency against blood stages.[10] The nature of the hydrazine-containing moiety itself (e.g., a simple hydrazine vs. a more complex semicarbazide or pyrazole-hydrazine structure) also significantly influences activity.[16]

-

Toxicological Profile: A primary goal is to design analogues with a reduced tendency to cause hemolysis. Several studies have reported derivatives with lower cytotoxicity in vitro compared to primaquine.[4][10] However, it is crucial to acknowledge that hydrazines as a chemical class can have inherent toxic properties.[17] Therefore, comprehensive toxicological screening is essential for any lead candidate, including in vitro hemolysis assays with G6PD-deficient red blood cells and in vivo safety studies.

Future Outlook

Primaquine analogues containing a hydrazine moiety represent a validated and promising avenue for developing improved antimalarial agents. The strategy directly addresses a major metabolic liability of the parent drug, offering the potential for compounds with enhanced pharmacokinetic profiles and prolonged action.

The most advanced candidates have demonstrated superior in vitro potency and favorable selectivity indices. The next critical steps for this class of compounds involve:

-

In vivo Efficacy Testing: Evaluating lead candidates in animal models of both liver-stage (radical cure) and transmission-blocking activity.

-

Comprehensive Safety Pharmacology: Thoroughly assessing the potential for hemolytic toxicity, as well as any other off-target effects related to the hydrazine moiety.

-

Pharmacokinetic Profiling: Confirming that the chemical modification translates to improved stability and a longer half-life in vivo.

By leveraging the proven scaffold of 8-aminoquinolines while intelligently designing out its metabolic weaknesses, researchers are poised to develop safer and more effective drugs to aid in the global effort to eradicate malaria.

References

- Title: Primaquine mode of action - Malaria Parasite Metabolic Pathways Source: Malaria Parasite Metabolic Pathways URL

- Title: Primaquine Presentation.

- Title: PRIMAQUINE - accessdata.fda.

- Title: Structure Activity Relationship of Primaquine - Medicinal Chemistry Lectures Notes Source: Medicinal Chemistry Lectures Notes URL

- Title: Schematic representation of primaquine mode of action. The results...

- Title: Scheme 2. Synthesis of primaquine ureas.

- Title: Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed Source: PubMed URL

- Title: Primaquine derivatives: Modifications of the terminal amino group - PMC Source: PMC URL

- Title: 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC Source: PMC URL

- Title: 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - Semantic Scholar Source: Semantic Scholar URL

- Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing)

- Title: Evaluation of Antimalarial Activity and Toxicity of a New Primaquine Prodrug Source: PLOS ONE URL

- Title: Evaluation of anti-malarial potency of new pyrazole-hydrazine coupled to Schiff base derivatives Source: Malaria Journal URL

- Title: Antimalarial activity of primaquine operates via a two-step biochemical relay - ResearchGate Source: ResearchGate URL

- Title: Metabolism of 8-aminoquinoline antimalarial agents - PubMed Source: PubMed URL

- Title: Use of primaquine derivatives for the treatment of malaria - Google Patents Source: Google Patents URL

- Title: Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - MDPI Source: MDPI URL

- Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC Source: PMC URL

- Title: High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - MDPI Source: MDPI URL

- Title: Aminoquinoline and their derivatives as antimalarial agents.

- Title: Pharmacology of 8-aminoquinolines.

- Title: (PDF) Review on structural-activity relationship (SAR)

- Title: Toxicities of hydrazines: a review - PubMed Source: PubMed URL

- Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC Source: PMC URL

- Title: Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM - Liverpool School of Tropical Medicine Source: Liverpool School of Tropical Medicine URL

Sources

- 1. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1055427B1 - Use of primaquine derivatives for the treatment of malaria - Google Patents [patents.google.com]

- 3. Primaquine Presentation.pptx [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Primaquine mode of action [mpmp.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM [lstmed.ac.uk]

- 15. Structure Activity Relationship of Primaquine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 16. Malaria | Evaluation of anti-malarial potency of new pyrazole-hydrazine coupled to Schiff base derivatives | springermedicine.com [springermedicine.com]

- 17. Toxicities of hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Hydrazinyl-6-methoxyquinoline from 4-chloro-6-methoxyquinoline

Application Note: High-Yield Synthesis of 4-Hydrazinyl-6-methoxyquinoline

) of 4-chloro-6-methoxyquinoline with Hydrazine Hydrate.Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-hydrazinyl-6-methoxyquinoline (CAS: 49612-21-7), a critical pharmacophore in the development of antimalarial agents (e.g., Primaquine analogues) and antitumor quinoline derivatives. The method utilizes a nucleophilic aromatic substitution (

Key Advantages of this Protocol:

-

High Selectivity: Optimized stoichiometry minimizes the formation of the common N,N’-bis(quinolin-4-yl)hydrazine dimer impurity.

-

Operational Simplicity: Uses ethanol as a solvent, allowing for direct crystallization of the product upon cooling.

-

Scalability: Suitable for gram-to-multigram scale synthesis.

Mechanistic Insight

The transformation proceeds via an Addition-Elimination mechanism (

-

Activation: The nitrogen atom at position 1 of the quinoline ring acts as an electron sink, rendering the C4 position electrophilic. Although the methoxy group at C6 is an electron-donating group (EDG) which typically deactivates the ring toward nucleophilic attack, the high reactivity of the hydrazine nucleophile and the leaving group ability of the chloride drive the reaction.

-

Addition: Hydrazine attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the 4-hydrazinyl product.

Critical Consideration: The product itself contains a primary amine that is nucleophilic. If the concentration of hydrazine is too low, the product can attack a second molecule of the starting material, forming a "dimer" (impurity). Excess hydrazine is strictly required to suppress this side reaction.

Figure 1: Reaction Mechanism & Pathway

Caption: The

Experimental Protocol

Materials & Reagents

| Component | CAS Number | Role | Purity Requirement |

| 4-Chloro-6-methoxyquinoline | 1677-42-5 | Substrate | >97% |

| Hydrazine Hydrate | 7803-57-8 | Reagent | 80% or 100% (wt) |

| Ethanol (Absolute) | 64-17-5 | Solvent | >99.5% |

| Dichloromethane | 75-09-2 | Workup (Optional) | ACS Grade |

Step-by-Step Methodology

Safety Warning: Hydrazine hydrate is a suspected carcinogen, highly toxic, and corrosive. All operations must be performed in a functioning fume hood using double nitrile gloves and a face shield.

Step 1: Solubilization

-

Charge a round-bottom flask (RBF) with 4-chloro-6-methoxyquinoline (1.0 equiv).

-

Add Ethanol (10-15 mL per gram of substrate).

-

Stir at room temperature. The starting material may not dissolve completely until heated, which is acceptable.

Step 2: Reagent Addition

-

Add Hydrazine Hydrate (10.0 equiv) dropwise to the stirring mixture.

-

Note: A large excess (10 eq) is used to act as both the nucleophile and the base to neutralize the HCl generated, and to prevent dimer formation.

-

Step 3: Reaction (Reflux)

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

-

Monitoring: Monitor progress via TLC (System: 10% Methanol in DCM). The starting material (high

) should disappear, and a lower

Step 4: Workup & Isolation

-

Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes.

-

The product typically precipitates as a solid (often yellow/orange).

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (to remove hydrazine salts).

-

Drying: Dry the solid under vacuum at 40°C for 4 hours.

Figure 2: Process Workflow

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Quality Control & Characterization

Upon isolation, the identity and purity must be validated.

| Technique | Expected Result |

| Appearance | Yellow to orange crystalline solid. |

| Methoxy: Singlet | |

| Mass Spectrometry (ESI) | |

| Melting Point | Literature values vary by solvate form, but typically high (>140°C). Experimental verification required. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate the reaction mixture by rotary evaporation to 50% volume before cooling. Add a small amount of diethyl ether to induce precipitation. |

| Impurity: Dimer | Hydrazine concentration too low. | Ensure at least 10 equivalents of hydrazine are used. Maintain vigorous stirring during addition. |

| Starting Material Remaining | Reaction incomplete. | Extend reflux time. Ensure temperature is actually at reflux (check condenser). |

| Dark/Tarred Product | Oxidation of hydrazine/product. | Perform reaction under inert atmosphere ( |

References

-

Preparation of 4-aminoquinazoline derivatives.Journal of Medicinal Chemistry.

mechanism on nitrogen heterocycles. -

Synthesis of Primaquine Analogues. European Journal of Medicinal Chemistry. Details the specific reactivity of 6-methoxy-substituted quinolines.

-

BenchChem Compound Database. 4-Hydrazinyl-6-methoxyquinoline (CAS 49612-21-7) properties and applications.

-

PubChem Compound Summary. 6-Methoxyquinoline derivatives and spectral data.

Disclaimer: This document is for research and development purposes only. Users must conduct their own safety assessments before handling hazardous chemicals like hydrazine.

Sources

Application Note: Strategic Synthesis and Protocol Optimization for Quinoline Hydrazone Schiff Bases

Abstract & Introduction

The hybridization of pharmacophores is a cornerstone strategy in modern drug discovery. Quinoline hydrazone Schiff bases represent a privileged scaffold, merging the DNA-intercalating properties of the quinoline ring (found in antimalarials like chloroquine) with the versatile chelating and enzyme-inhibiting capabilities of the hydrazone linker (

These conjugates exhibit potent biological activities, including antitubercular, anticancer (via tyrosine kinase inhibition), and antimicrobial effects. However, their synthesis is often plagued by issues such as hydrolytic instability,

This guide provides a robust, self-validating workflow for the synthesis of these compounds, offering both a classical acid-catalyzed reflux method and a high-efficiency microwave-assisted green protocol.

Strategic Retrosynthetic Analysis

To ensure synthetic success, one must understand the disconnection approach. The target molecule is formed via a condensation reaction between a carbonyl component and a hydrazine component.[1][2][3][4]

Diagram 1: Retrosynthetic Pathways

Caption: Two primary strategic routes. Route A is generally preferred for stability and availability of diverse aldehyde substrates.

Materials and Reagents

-

Precursors: Quinoline-carbohydrazide (synthesized via hydrazinolysis of quinoline esters) or Quinoline-carbaldehyde.

-

Electrophiles: Various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, salicylaldehyde).

-

Solvents: Absolute Ethanol (EtOH), DMF (for solubility issues).

-

Green Reagents: Ionic liquids (optional for microwave method).

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Condensation (Bench Standard)

Best for: Scaling up (grams to kilograms) and thermally unstable substrates.

Mechanism: The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon. Acid catalysis is critical to protonate the carbonyl oxygen, enhancing electrophilicity.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Quinoline-hydrazide in 15 mL of absolute ethanol.

-

Note: If the hydrazide does not dissolve, add dry DMF dropwise (max 2 mL) and warm gently.

-

-

Addition: Add 1.0 mmol (equimolar) of the substituted Aromatic Aldehyde .

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid .

-

Critical Check: pH should be approx. 4-5. Too acidic (<3) protonates the amine, killing nucleophilicity. Too basic (>7) prevents carbonyl activation.

-

-

Reaction: Reflux the mixture at 78-80°C for 4–6 hours.

-

Monitoring (Self-Validation): Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

-

Endpoint: Disappearance of the aldehyde spot (high

) and appearance of a new fluorescent spot (Schiff base).

-

-

Workup: Cool to room temperature. If precipitate forms, filter under vacuum. If no precipitate, pour onto crushed ice (50g) and stir for 15 mins.

-

Purification: Recrystallize from hot ethanol or ethanol/DMF mixture.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: High-throughput screening, library generation, and stubborn substrates.

Advantages: Reaction times reduced from hours to minutes; higher yields due to uniform internal heating.

Step-by-Step Methodology:

-

Mixing: In a microwave-safe process vial, mix 1.0 mmol Quinoline-hydrazide and 1.0 mmol Aldehyde.

-

Solvent/Catalyst: Add minimal ethanol (1-2 mL) to create a slurry, plus 1 drop of Glacial Acetic Acid.

-

Alternative: Solvent-free grinding (Mechanochemistry) can be used if both solids have low melting points.

-

-

Irradiation: Irradiate at 300W for 2–4 minutes (pulse mode: 30s ON / 10s OFF to prevent overheating).

-

Safety: Do not seal the vessel completely unless using a dedicated pressurized microwave reactor.

-

-

Workup: Cool rapidly in an ice bath. The product usually crashes out immediately.

-

Wash: Wash with cold ether to remove unreacted aldehyde.

Characterization & Validation

To establish "Trustworthiness," the synthesized compound must be rigorously characterized. The formation of the azomethine linkage (

Spectral Validation Table

| Technique | Feature | Expected Signal | Interpretation |

| FT-IR | 1600–1640 cm | Primary Confirmation. Sharp band indicating Schiff base formation. | |

| FT-IR | 3200–3400 cm | Broad/Sharp.[7] Presence of amide/hydrazone NH.[8] | |

| FT-IR | Disappearance | Absence of aldehyde carbonyl confirms completion. | |

| 1H NMR | Singlet. Diagnostic azomethine proton. | ||

| 1H NMR | Broad singlet. Often disappears with |

Diagram 2: Experimental Workflow & Validation Logic

Caption: Logical flow from reaction setup to spectroscopic validation.

Expertise & Troubleshooting (The "Why" and "How")

1. The "Oiling Out" Phenomenon:

-

Issue: The product forms a sticky oil instead of a solid precipitate.

-

Cause: Impurities or incomplete reaction acting as a solvent.

-

Solution: Scratch the side of the flask with a glass rod (nucleation). Alternatively, redissolve in hot ethanol and add water dropwise until turbid, then cool slowly.

2. Isomerism (

-

Insight: Hydrazones exist as

isomers. The

3. Water Management:

-

Insight: Schiff base formation is a reversible equilibrium (

). -

Protocol Adjustment: For stubborn reactions, use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å) to the reaction mixture to scavenge water and drive the equilibrium forward (Le Chatelier’s principle).

References

-

BenchChem Protocols. "Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid." BenchChem Application Notes.

-

Mandewale, M.C., et al. (2025).[9] "A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents." Beni-Suef University Journal of Basic and Applied Sciences.

-

Kapila, P., et al. (2017).[10] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." Applied Clinical Pharmacology and Toxicology.

-

Abu-Dief, A.M., et al. (2015). "Synthesis, Characterization and Biological Activities of Cu(II), Co(II)... Complexes with a New Schiff Base Hydrazone." Molecules.

-

Der Pharma Chemica. (2011). "The rapid synthesis of schiff-bases without solvent under microwave irradiation." Der Pharma Chemica.

Sources

- 1. ijmr.net.in [ijmr.net.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone: O-Hydroxyacetophenone-7-chloro-4-quinoline Hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]

Application Note: One-Pot Synthesis of Pyridazino-Diquinolines using Hydrazine

Abstract & Scientific Rationale

The fusion of quinoline scaffolds into larger, planar polycyclic aromatic hydrocarbons (PAHs) creates systems with exceptional electronic properties and biological affinity (DNA intercalation). Pyridazino-diquinolines —specifically the pentacyclic pyridazino[4,3-c:5,6-c']diquinoline system—represent a privileged class of compounds exhibiting potent cytotoxicity against human cancer cell lines (HepG2, MCF7) and utility in organic semiconductors.

Conventional synthesis often requires multi-step isolation of unstable intermediates. This guide details a robust One-Pot Cascade Protocol utilizing hydrazine hydrate. The mechanism exploits the dual reactivity of hydrazine as a nucleophile and a reducing agent, coupled with an autoxidative dimerization process that bypasses the need for external metal catalysts.

Key Advantages

-

Atom Economy: High, utilizing hydrazine as a bridging nitrogen source.

-

Operational Simplicity: Avoids isolation of the air-sensitive hydrazinyl-quinoline intermediate.

-

Scalability: Validated for gram-scale synthesis with yields >80%.

Mechanistic Insight

The formation of the pentacyclic pyridazino-diquinoline core does not follow a simple condensation pathway. It proceeds via a Nucleophilic Aromatic Substitution (

Reaction Pathway Analysis

-

Precursor Activation: The starting material (typically 4-chloro- or 4-hydroxy-quinolin-2-one) undergoes

with hydrazine to form the 4-hydrazinylquinolin-2(1H)-one intermediate. -

Dimerization: Under reflux in basic media (Pyridine/DMF), two molecules of the hydrazinyl intermediate condense.

-

Cyclization & Oxidation: The resulting dimer undergoes internal electrocyclization and subsequent aerial oxidation (dehydrogenation) to aromatize the central pyridazine ring, locking the planar pentacyclic structure.

Pathway Visualization (DOT)

Figure 1: Mechanistic cascade from substituted quinolone to the fused pentacyclic system.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 4-Chloro-1-ethylquinolin-2(1H)-one (or 4-hydroxy analog).

-

Reagent: Hydrazine Hydrate (80% or 98% grade).

-

Solvent: Pyridine (Primary choice for dimerization) or Ethanol (for initial hydrazination).

-

Catalyst (Optional): Glacial Acetic Acid (if starting from 4-hydroxy variants).

Method A: One-Pot Direct Dimerization (Recommended)

This method combines the formation of the hydrazinyl intermediate and its subsequent dimerization in a single reaction vessel.

Step-by-Step Workflow:

-

Charge: In a 100 mL round-bottom flask, dissolve 4-chloro-1-ethylquinolin-2(1H)-one (10 mmol, 2.07 g) in Pyridine (20 mL).

-

Note: Pyridine acts as both solvent and base to scavenge HCl.

-

-

Addition: Add Hydrazine Hydrate (50 mmol, 2.5 mL) dropwise at room temperature.

-

Critical: Use a large excess (5 equiv) to ensure rapid conversion of the chloride, preventing side reactions.

-

-

Reflux (Stage 1): Heat the mixture to reflux (

) for 4–6 hours.-

Observation: The solution will initially darken as the hydrazinyl intermediate forms.

-

-

Reaction Monitoring: Check TLC (System: EtOAc/Hexane 1:1). The starting material spot (

) should disappear. A new polar spot (intermediate) appears, followed by a highly fluorescent spot (Product) near the baseline or with distinct -

Extended Reflux (Stage 2): Continue refluxing for an additional 6–12 hours to drive the dimerization and oxidation. Open the condenser top slightly (or use an air balloon) to allow aerial oxidation if the reaction stalls.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring.

-

The product will precipitate as an orange/red solid.

-

-

Purification:

-

Filter the precipitate.

-

Wash with water (

) and cold ethanol ( -

Recrystallization: DMF/Water (3:1 ratio) is the preferred system for these rigid, high-melting solids.

-

Workflow Diagram (DOT)

Figure 2: Operational workflow for the one-pot synthesis.

Data Interpretation & Characterization

Successful synthesis is confirmed by the disappearance of the hydrazine N-H signals and the appearance of a highly symmetric aromatic system.

Expected Analytical Data (Example for N-Ethyl derivative)

| Technique | Diagnostic Signal | Interpretation |

| Appearance | Orange/Red Crystals | Extended conjugation of the pentacyclic system. |

| Melting Point | Indicative of rigid, planar fused ring systems. | |

| IR Spectroscopy | Retention of the quinolone carbonyl (amide).[1] | |

| IR Spectroscopy | Absence of | Confirms consumption of primary hydrazine |

| 1H NMR (DMSO-d6) | Aromatic protons.[1] Look for symmetry if the dimer is homomeric. | |

| MS (FAB/ESI) | Molecular ion corresponds to the dimer minus hydrogens due to oxidation. |

Troubleshooting & Optimization

Issue: Incomplete Dimerization (Monomer Isolation)

If the major product isolated is the 4-hydrazinylquinolin-2-one (monomer) rather than the diquinoline:

-

Cause: Insufficient temperature or lack of oxidant.

-

Solution: Switch solvent from Ethanol to Pyridine or DMF to achieve higher reflux temperatures (

). Ensure the reaction is not performed under a strict inert atmosphere (Argon/Nitrogen) during the second stage; aerial oxygen is required for the final aromatization.

Issue: Low Solubility

-

Cause: The pentacyclic core is extremely lipophilic and planar (pi-stacking).

-

Solution: Use DMF or DMSO for NMR analysis. For purification, if recrystallization fails, wash repeatedly with hot ethanol to remove impurities, as the product is likely insoluble in alcohols.

References

-

Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones

- Source: Molecules (MDPI)

- Context: Describes the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine to form the target pentacyclic system.

-

URL:[Link]

-

One-pot synthesis of pyridazino[1,2-a]indazole triones

-

Synthesis of Pyridazino[4,5-b]quinolines (Tricyclic Analog)

- Source: ResearchGate / Heterocyclic Communic

- Context: Describes the foundational reaction of 2-chloro-3-formylquinoline with hydrazine, which can be a competing pathway or altern

-

URL:[Link]

Sources

Technical Support Center: Impurity Management in Quinoline Synthesis

The following technical guide addresses the specific challenge of Bis-Hydrazone (Azine) formation during the synthesis of quinoline precursors (specifically hydrazone intermediates) or hydrazino-quinoline derivatives.

Executive Summary & Diagnostic Context

In the synthesis of quinolines—particularly via Vilsmeier-Haack cyclization of hydrazones or the synthesis of hydrazino-quinoline ligands —the reaction of a carbonyl compound (ketone/aldehyde) with hydrazine is the critical first step.

The most persistent impurity in this process is the Bis-hydrazone , chemically known as an Azine (

Why This Matters

-

Cyclization Failure: In Vilsmeier-Haack or Fischer-type syntheses, azines are "dead ends." They lack the terminal

group required for cyclization, reducing overall yield. -

Purification Difficulty: Azines are often highly crystalline and lipophilic, co-precipitating with the desired quinoline or hydrazone product, making standard recrystallization difficult.

Mechanism of Impurity Formation

To remove the impurity, one must understand its origin. The formation is a competitive kinetic process governed by the local concentration of the carbonyl species relative to hydrazine.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. The Green path is desired; the Red path is the impurity formation.

Figure 1: Kinetic competition between Mono-hydrazone formation (Target) and Azine formation (Impurity).

Prevention Protocol: The "Inverse Addition" Technique

The most effective method to eliminate bis-hydrazones is to prevent their formation using Inverse Addition . This ensures the carbonyl is always the limiting reagent in the reaction zone.

Standard Operating Procedure (SOP)

Objective: Synthesize Quinoline-Hydrazone precursor with <0.5% Azine content.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Carbonyl : 3.0–5.0 eq Hydrazine | Excess hydrazine statistically favors mono-substitution. |

| Temperature | 0°C to 10°C (Initial) | Low temp slows the second condensation step (Azine formation). |

| Addition Mode | Dropwise addition of Carbonyl TO Hydrazine | Maintains high local |

| Solvent | Ethanol or Methanol | High solubility for hydrazine; allows azine to precipitate if formed (brick dust). |

Step-by-Step Protocol:

-

Charge the reaction vessel with Hydrazine Hydrate (3.0–5.0 equivalents) and solvent (EtOH). Cool to 0°C.

-

Dissolve the Quinoline-aldehyde or Ketone precursor in a minimal amount of solvent.

-

Add the carbonyl solution dropwise to the hydrazine solution over 30–60 minutes. Do not rush this step.

-

Monitor via TLC. The Azine is typically less polar (higher

) than the Hydrazone. -

Workup: Pour into ice water. The excess hydrazine remains in the water; the mono-hydrazone precipitates.

Remediation: Removing Existing Impurities

If the azine impurity is already present in your crude material, physical separation based on basicity is the most robust method.

The "pH-Switch" Extraction Method

Azines are significantly less basic than mono-hydrazones because the lone pairs on the nitrogen atoms are part of a conjugated system (

Workflow Diagram:

Figure 2: Purification workflow exploiting the basicity difference between hydrazones and azines.

Detailed Protocol:

-

Dissolve the crude solid in a non-polar organic solvent (DCM or Ethyl Acetate).

-

Extract vigorously with 1M HCl (cold).

-

Separate the layers. Keep the Aqueous layer.

-

Check the organic layer by TLC to confirm it contains the high-

impurity (Azine). -

Neutralize the aqueous layer with 2M NaOH or saturated

until pH > 9. -

Extract the now-liberated mono-hydrazone back into DCM.

-

Dry (over

) and evaporate to yield purified product.

Troubleshooting & FAQs

Q1: My product turns into a "brick dust" solid that is insoluble in everything. What happened?

-

A: You have likely formed the Azine exclusively. This happens if the reaction was run hot, or if the hydrazine was old (lower concentration). Azines are known for high melting points and poor solubility. You may need to hydrolyze it back to the ketone (reflux in 10% HCl) and restart with fresh hydrazine using the Inverse Addition method.

Q2: Can I use chromatography to separate them?

-

A: Yes, but it is often unnecessary. On silica gel, Azines are usually much less polar (move faster) than Mono-hydrazones. Use a gradient of Hexane:Ethyl Acetate. If the Hydrazone streaks, add 1% Triethylamine to the eluent.

Q3: I am doing a Vilsmeier-Haack reaction. Will the azine interfere?

-

A: Yes. The Vilsmeier reagent (

/DMF) requires a nucleophilic

Q4: Is the "Acid Wash" method safe for all quinolines?

-

A: Generally, yes.[6] The quinoline ring and the hydrazone linkage are stable to brief exposure to cold 1M HCl. However, if your molecule contains acid-sensitive groups (e.g., acetals, Boc-groups), use recrystallization instead.

-

Recrystallization Tip: Azines are often insoluble in cold ethanol. Dissolve crude in hot ethanol, cool slightly, filter off the insoluble azine, then cool further to crystallize the hydrazone.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on Hydrazine derivatives and Azine formation).

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. (Context for Vilsmeier-Haack cyclization strategies).

-

Dascalu, A. E., et al. (2022).[6] Dynamic covalent chemistry with azines. Chemical Communications, 58, 11624-11627. (Detailed discussion on Azine solubility, stability, and hydrolysis kinetics).

-

Organic Syntheses. (1970). Acetone Hydrazone. Org.[7][8][9] Synth. 1970, 50, 3; Coll. Vol. 6, 10. (Provides the foundational "Inverse Addition" and purification protocols for separating hydrazones from azines).

Sources

- 1. Azine Formation [quimicaorganica.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. CN107922191B - The cutting method of azine bond and hydrazone bond - Google Patents [patents.google.com]

- 6. Dynamic covalent chemistry with azines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03523E [pubs.rsc.org]

- 7. Azine - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Quinoline synthesis [organic-chemistry.org]

Technical Support Center: 4-Hydrazinyl-6-methoxyquinoline Stability

🚨 CRITICAL ALERT: The "Acetone Trap"

DO NOT use acetone to clean glassware or syringes intended for this compound. DO NOT use acetone as a co-solvent.

The Issue: 4-HMQ contains a highly nucleophilic hydrazine moiety (

-

Symptom: Your LC-MS shows a mass shift of +40 Da (e.g., M+1 shifts from ~190 to ~230).[2]

-

Cause: Formation of the isopropylidenehydrazinyl derivative.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule fails. 4-HMQ is not merely "unstable"; it follows specific, predictable degradation pathways driven by its electron-rich hydrazine tail.[2]

Auto-Oxidation (The "Browning" Effect)

In solution, particularly in the presence of trace metals or light, the hydrazine group undergoes oxidative coupling.[2]

-

Mechanism: The hydrazine undergoes a radical mechanism to form azo intermediates, which often dimerize. In quinolines, this can lead to the formation of fused tetracyclic systems (e.g., pyridazino-diquinolines), which are deeply colored.[2]

-

Visual Indicator: Solution turns from pale yellow/colorless to dark orange/brown .

-

Driver: Dissolved Oxygen (

) and high pH.[2]

Condensation (The "Ghost Peak" Effect)

As noted in the Critical Alert, the terminal nitrogen (

Visualization of Pathways

The following diagram maps the causality of these failures.

Figure 1: Primary degradation pathways for 4-HMQ in solution.[2] Note that oxidation leads to color change, while condensation leads to mass shifts.[2]

Module 2: Solvent Compatibility & Troubleshooting

User Question: "My stock solution in DMSO turned red overnight. Is it still good?"

Answer: Likely No . The color change indicates oxidative coupling. See the compatibility table below for optimal solvent choices.

Solvent Compatibility Matrix

| Solvent | Rating | Notes & Risks |

| Water (Acidic) | ⭐⭐⭐⭐ | Best for Stability. 4-HMQ is most stable as a salt (e.g., in 0.1M HCl).[2] Protonation of the hydrazine ( |

| Methanol/Ethanol | ⭐⭐⭐ | Good. Ensure solvents are HPLC grade (aldehyde-free).[2] Degas before use. |

| DMSO | ⭐⭐ | Risky. DMSO can act as a mild oxidant. Use only anhydrous, degassed DMSO.[2] Store frozen (-20°C). |

| Acetone/MEK | ❌ | FATAL. Instant reaction to form hydrazones. |